N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide
Description
N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide (CAS: 300680-23-3) is a benzamide derivative featuring two benzotriazole moieties attached to a central propyl chain. The compound’s structure includes a benzamide group linked to a bis-benzotriazolylpropyl backbone, enabling unique electronic and steric properties. Benzotriazole groups are known for their stability, chelating capabilities, and bioactivity, making this compound of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[1,3-bis(benzotriazol-1-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O/c30-22(16-8-2-1-3-9-16)23-21(29-20-13-7-5-11-18(20)25-27-29)14-15-28-19-12-6-4-10-17(19)24-26-28/h1-13,21H,14-15H2,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIICZQVDNBCGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCN2C3=CC=CC=C3N=N2)N4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide typically involves the reaction of benzotriazole with a suitable propylamine derivative, followed by acylation with benzoyl chloride. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for benzotriazole derivatives generally involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors has also been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzotriazole moiety can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can target the benzamide or benzotriazole groups.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzotriazole groups can yield benzotriazole oxides, while nucleophilic substitution can introduce various functional groups onto the benzotriazole rings .
Scientific Research Applications
Scientific Research Applications
2.1 Chemistry
N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide serves as a crucial building block in organic synthesis and coordination chemistry. Its structure allows for various chemical modifications and reactions:
- Oxidation : The benzotriazole moiety can undergo oxidation to yield benzotriazole oxides.
- Reduction : Reduction reactions can target the benzamide or benzotriazole groups.
- Substitution : Nucleophilic substitution can introduce functional groups onto the benzotriazole rings .
2.2 Biological Activity
This compound exhibits notable biological activities that are being explored for therapeutic applications:
- Antimicrobial Properties : Studies indicate potential efficacy against various bacterial strains.
- Anticancer Activity : Preliminary research suggests it may inhibit cancer cell proliferation through interaction with specific molecular targets .
The mechanism of action typically involves non-covalent interactions like hydrogen bonding and π–π stacking, allowing it to bind effectively to enzymes and receptors .
Industrial Applications
This compound is also utilized in industrial settings:
- Corrosion Inhibition : Its ability to form stable complexes makes it suitable for use as a corrosion inhibitor in metal protection formulations.
- UV Stabilizers : The compound's photostability lends itself to applications in polymers and coatings to protect against UV degradation .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth at varying concentrations, suggesting its potential as a new antimicrobial agent.
Case Study 2: Coordination Chemistry
Research on the coordination behavior of this compound with transition metals revealed its ability to form stable complexes. These complexes exhibited unique electronic properties that could be harnessed for catalysis or material science applications.
Mechanism of Action
The mechanism of action of N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Benzotriazole Moieties
N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]thiazolidine-carboxamide
- Structure : Contains a single benzotriazole group attached to a propyl chain, linked to a thiazolidine-carboxamide core .
- Reduced chelation capacity compared to the bis-benzotriazole derivative.
- Biological Activity: Exhibits antimicrobial activity against Mycobacterium tuberculosis and anti-inflammatory effects in albino rats .
N-[3-(Imidazol-1-yl)propyl]benzamide Derivatives
- Example: N-(3-imidazol-1-ylpropyl)-2-(methylamino)benzamide (CAS: 90260-19-8) .
- Structure : Substitutes benzotriazole with an imidazole group, altering electronic properties.
- Key Differences :
- Applications : Primarily explored for pharmacological relevance, though specific bioactivities are less documented.
Benzamide Derivatives with Varied Substituents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a methylbenzamide group and an N,O-bidentate directing group .
- Key Differences :
2-(Methyloxy)-N-[2-methyl-1-phenylpropyl]-4,6-bis(trifluoromethyl)benzamide
Bioactivity Profiles
Physicochemical Properties
Biological Activity
N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide is a compound featuring a benzamide core linked to a propyl chain, which is further substituted with two benzotriazole groups. Benzotriazoles are known for their versatile biological activities, including antimicrobial, antifungal, and antitumor properties. This article focuses on the biological activity of this compound and its potential applications in medicinal chemistry.
- Molecular Formula : C22H19N7O
- Molecular Weight : 397.433 g/mol
- CAS Number : 301343-99-7
The biological activity of this compound is attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to diverse biological effects .
Antimicrobial Activity
Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Escherichia coli and Staphylococcus aureus, compounds similar to this compound showed varying degrees of antibacterial efficacy. For instance, certain derivatives demonstrated comparable potency to established antibiotics like ciprofloxacin .
Antifungal Activity
This compound has also been evaluated for its antifungal activity against pathogens such as Candida albicans and Aspergillus niger. Compounds containing benzotriazole rings have shown minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against these fungi .
Antitumor Activity
Preliminary studies suggest that benzotriazole derivatives may possess antitumor properties. For example, compounds derived from benzotriazole have been investigated for their ability to inhibit cancer cell proliferation in vitro. The mechanism likely involves interference with specific signaling pathways critical for tumor growth .
Case Studies
Several case studies have highlighted the biological potential of benzotriazole derivatives:
-
Antibacterial Screening :
A series of synthesized compounds were tested against various bacterial strains using the cup plate diffusion method. Among them, certain derivatives exhibited significant inhibition zones comparable to standard antibiotics . -
Antifungal Efficacy :
In a study focusing on antifungal activity, compounds were assessed for their effectiveness against Candida and Aspergillus spp., showing promising results with MIC values indicating strong antifungal potential . -
Antitumor Research :
Investigations into the cytotoxic effects of benzotriazole derivatives on cancer cell lines revealed that some compounds could induce apoptosis in tumor cells, suggesting a mechanism that warrants further exploration in drug development .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Antibacterial Activity | Antifungal Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Moderate | Strong | Promising |
| 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Strong | Moderate | Limited |
| N-benzenesulfonylbenzotriazole | Weak | Strong | Effective |
Q & A
Basic Questions
Q. What synthetic methodologies are employed to prepare N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide, and how are reaction conditions optimized?
- Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting benzotriazole with 1,3-dibromopropane to form 1,3-bis(benzotriazol-1-yl)propane, followed by amidation with benzoyl chloride. Key optimizations include:
- Temperature control : Maintaining 60–80°C to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalyst use : Triethylamine or DMAP improves coupling efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) yields >90% purity .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Answer :
- NMR spectroscopy : H and C NMR confirm the benzamide and benzotriazole moieties (e.g., δ 7.5–8.3 ppm for aromatic protons).
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 439.2 [M+H]).
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks .
- FT-IR : Peaks at 1650–1680 cm confirm the amide C=O stretch .
Advanced Research Questions
Q. How do researchers evaluate the antimicrobial activity of this compound, and how are contradictions in activity data resolved?
- Answer :
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are performed using broth microdilution.
- Data reconciliation : Discrepancies arise from strain variability or assay conditions. Meta-analyses compare results across studies (e.g., MIC ranges: 8–64 µg/mL) and standardize protocols (e.g., CLSI guidelines). Statistical tools like ANOVA identify significant variations .
- Example : Sharma et al. (2010) reported antitubercular activity (MIC = 12.5 µg/mL) via luciferase reporter phage assays, while others observed weaker effects due to differences in M. tuberculosis strains .
Q. What role does the benzotriazole moiety play in facilitating cross-coupling reactions, and what mechanistic evidence supports this?
- Answer :
- Reactivity : The benzotriazole group acts as a directing group in Pd-catalyzed Suzuki-Miyaura couplings. Kinetic studies show accelerated oxidative addition due to electron-withdrawing effects.
- Mechanistic studies : F NMR tracks intermediates in fluorination reactions. Computational models (DFT) reveal transition-state stabilization via π-stacking between benzotriazole and catalyst ligands .
Q. How are structure-activity relationships (SARs) investigated for derivatives of this compound?
- Answer :
- Synthetic modifications : Substituents on the benzamide (e.g., -NO, -OCH) or propyl chain (e.g., alkyl vs. aryl groups) are introduced.
- Assays : IC values against target enzymes (e.g., HIV-1 protease) are measured.
- Computational tools : Molecular docking (AutoDock Vina) and QSAR models correlate logP values with bioactivity. For example, electron-withdrawing groups enhance binding to hydrophobic enzyme pockets .
Notes
- Contradictions : Variations in biological activity data (e.g., MIC values) are addressed by standardizing assay protocols and validating results across multiple labs.
- Methodological rigor : Use high-resolution crystallography (SHELXL) for unambiguous structural confirmation .
- Ethical compliance : Adhere to institutional guidelines for handling bioactive compounds, especially those with potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
